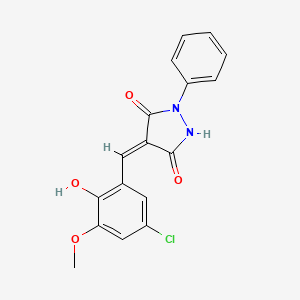
4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide, also known as MEP, is a small molecule that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. It has also been shown to have an effect on the endocannabinoid system, which plays a role in pain perception and inflammation.
Biochemical and Physiological Effects:
4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide has been found to have a number of biochemical and physiological effects, including the modulation of cytokine production, the reduction of oxidative stress, and the inhibition of microglial activation. It has also been shown to have an effect on the expression of genes involved in inflammation and pain perception.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is its low toxicity and high purity. It has also been found to be stable under a variety of conditions, making it a reliable compound for use in research. However, one limitation of 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide is its low solubility in water, which can make it difficult to administer in certain experimental setups.
Future Directions
There are a number of future directions for research on 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide, including further studies on its mechanism of action, its potential as a treatment for neurological disorders, and its use in combination with other drugs. Additionally, the development of new synthesis methods for 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide could lead to improvements in its purity and solubility, making it a more versatile compound for use in research.
In conclusion, 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide is a small molecule with a range of potential therapeutic properties. Its low toxicity, high purity, and stability make it a reliable compound for use in scientific research. Further studies on its mechanism of action and potential applications could lead to important discoveries in the field of pharmacology.
Synthesis Methods
4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-ethylpiperazine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. This method yields 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide with a purity of over 95%. Other methods include the reaction of 4-ethylpiperazine with 2-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride, or the reaction of 4-ethylpiperazine with 2-methoxyphenyl isocyanate.
Scientific Research Applications
4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antidepressant properties. It has also been shown to have potential as a treatment for neuropathic pain, anxiety disorders, and Parkinson's disease. 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide has been studied in both in vitro and in vivo models, and has shown promising results in animal studies.
properties
IUPAC Name |
4-ethyl-N-(2-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-3-16-8-10-17(11-9-16)14(18)15-12-6-4-5-7-13(12)19-2/h4-7H,3,8-11H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIOUZCZUXHYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(2-methoxyphenyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5741236.png)



![2-[(4-isopropylbenzyl)(propyl)amino]ethanol](/img/structure/B5741272.png)

![ethyl 2-[(phenoxyacetyl)amino]benzoate](/img/structure/B5741277.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5741284.png)
![4-[({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5741297.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5741311.png)

![N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5741317.png)
